Cas no 63167-67-9 (Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside)

Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside 化学的及び物理的性質
名前と識別子
-
- Methyl 4,6-O-Isopropylidene-a-D-mannopyranoside
- Methyl 4,6-O-Isopropylidene-α-D-mannopyranoside
- Methyl 4,6-O-Isoprop
- Methyl 4,6-O-(1-Methylethylidene)-a-D-mannopyranoside
- Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside
-
計算された属性
- せいみつぶんしりょう: 234.11000
じっけんとくせい
- ゆうかいてん: 85-86°C
- PSA: 77.38000
- LogP: -0.76900
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M314590-10000mg |
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside |
63167-67-9 | 10g |
$1171.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221920-1 g |
Methyl 4,6-O-Isopropylidene-α-D-mannopyranoside, |
63167-67-9 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221920-1g |
Methyl 4,6-O-Isopropylidene-α-D-mannopyranoside, |
63167-67-9 | 1g |
¥2256.00 | 2023-09-05 | ||
A2B Chem LLC | AG71833-1g |
Methyl 4,6-O-Isopropylidene-a-D-mannopyranoside |
63167-67-9 | 1g |
$1082.00 | 2024-04-19 | ||
A2B Chem LLC | AG71833-5g |
Methyl 4,6-O-Isopropylidene-a-D-mannopyranoside |
63167-67-9 | 5g |
$2050.00 | 2024-04-19 | ||
TRC | M314590-10g |
Methyl 4,6-O-Isopropylidene-α-D-mannopyranoside |
63167-67-9 | 10g |
$ 970.00 | 2022-06-04 | ||
TRC | M314590-1g |
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside |
63167-67-9 | 1g |
$150.00 | 2023-05-17 |
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
10. Book reviews
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranosideに関する追加情報
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside (CAS No. 63167-67-9): A Comprehensive Overview
Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside, identified by its unique chemical identifier CAS No. 63167-67-9, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This sugar derivative, belonging to the class of glycosides, has garnered attention due to its structural complexity and potential biological activities. The compound's name highlights its molecular structure, which includes a pyranose ring substituted with methoxy and isopropylidene groups, making it a valuable intermediate in synthetic chemistry and a candidate for further biological investigation.
The structural motif of Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside is characterized by a six-membered cyclic ether (pyranose) with specific functional groups attached to its anomeric carbon. The presence of the methoxy group at the 4-position and the isopropylidene group at the 6-position contributes to its unique reactivity and potential interactions with biological targets. This configuration makes it an attractive scaffold for the development of novel glycoside-based drugs, which are increasingly recognized for their therapeutic potential in various diseases.
In recent years, there has been a surge in research focused on glycosylation processes and their implications in drug discovery. Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside serves as a key intermediate in the synthesis of more complex glycosides, which are being explored for their anti-inflammatory, anti-cancer, and anti-viral properties. The compound's ability to participate in glycosylation reactions underscores its importance in the development of carbohydrate-based therapeutics.
One of the most compelling aspects of Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside is its role in synthetic carbohydrate chemistry. The isopropylidene group at the 6-position provides a handle for further functionalization, allowing chemists to modify the molecule and tailor its properties for specific applications. This flexibility has led to numerous studies aimed at developing new synthetic routes to this compound, with the goal of improving yield and purity for pharmaceutical use.
From a biological perspective, Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside has shown promise as a ligand in binding studies. Its structural features suggest potential interactions with enzymes and receptors involved in carbohydrate metabolism and signaling pathways. Researchers are particularly interested in exploring its effects on glycoside hydrolases, which are enzymes crucial for breaking down complex carbohydrates into simpler sugars. Understanding these interactions could lead to the development of new drugs that modulate carbohydrate metabolism, offering therapeutic benefits in conditions such as diabetes and metabolic disorders.
The compound's relevance extends beyond basic research; it also finds applications in industrial biotechnology. For instance, it can be used as a precursor in the production of bioactive molecules that have applications in agriculture and food science. The ability to derivatize Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside into other functionalized sugars opens up possibilities for creating novel sweeteners, preservatives, and other bioactive additives that enhance product stability and shelf life.
Advances in computational chemistry have further enhanced the study of Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments and how it might interact with biological targets. These predictions are invaluable for designing experiments and guiding synthetic efforts toward more effective drug candidates.
The synthesis of Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside involves multi-step organic reactions that require precise control over reaction conditions. Recent developments in green chemistry have led to more sustainable methods for producing this compound, reducing waste and minimizing environmental impact. Such advancements align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside (CAS No. 63167-67-9) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an important intermediate in glycoside synthesis, while its biological activities suggest therapeutic benefits. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in advancing our understanding of carbohydrate chemistry and its impact on health and industry.
63167-67-9 (Methyl 4,6-O-Isopropylidene-alpha-D-mannopyranoside) 関連製品
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 6155-35-7(α-L-Rhamnose monohydrate)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 9002-18-0(Agar)
- 57-50-1(Sucrose, Ultra Pure)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)



